molecular formula C38H46O9 B191945 Neogambogic acid CAS No. 93772-31-7

Neogambogic acid

Cat. No. B191945
CAS RN: 93772-31-7
M. Wt: 646.8 g/mol
InChI Key: BLDWFKHVHHINGR-FYJGNVAPSA-N
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Description

Neogambogic acid (NGA) is an active ingredient in garcinia . It can inhibit the growth of some solid tumors and result in an anticancer effect . It is a colorless crystalline solid with acidity . It is soluble in water and ethanol and can dissolve in ether and chloroform under acidic conditions .


Molecular Structure Analysis

Neogambogic acid has the molecular formula C38H46O9 . Its molecular weight is 646.78 . The structure of Neogambogic acid can be found in various databases .


Physical And Chemical Properties Analysis

Neogambogic acid is a colorless crystalline solid . It has a molecular weight of 646.78 . It is soluble in water and ethanol and can dissolve in ether and chloroform under acidic conditions .

Scientific Research Applications

Antibacterial Activity

Neogambogic acid has been investigated for its antibacterial effects, particularly against Enterococcus faecalis , a bacterium that can cause various infections. Studies have shown that Neogambogic acid can significantly inhibit the activity of essential enzymes required for bacterial cell wall formation, such as undecaprenyl diphosphate synthase (UPPS), leading to potential bactericidal properties .

Antineoplastic Properties

Research has also explored the use of Neogambogic acid as an antineoplastic drug. It has been found to exhibit toxic activity against certain tumor cells, such as the BGC-823 cell line, indicating its potential in cancer therapy .

3. Inhibition of Virulence Factors in MRSA Neogambogic acid may inhibit the saeRS two-component system of Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections. By doing so, it can suppress the expression of virulence factors, thus inhibiting the invasion of MRSA strains to the host .

properties

IUPAC Name

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWFKHVHHINGR-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neogambogic acid

CAS RN

93772-31-7
Record name Neo-gambogic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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